5-Iodo-2'-deoxyuridine triphosphate is classified as a nucleotide, specifically a triphosphate derivative of 5-iodo-2'-deoxyuridine. It is synthesized from 5-iodo-2'-deoxyuridine, which itself is a halogenated analog of thymidine. The compound is primarily sourced from synthetic processes involving the modification of nucleosides to introduce iodine at the 5-position of the pyrimidine ring, enhancing its biochemical properties for research applications .
The synthesis of 5-Iodo-2'-deoxyuridine triphosphate typically involves several steps:
Technical parameters often include the use of specific solvents like dimethylformamide and controlled temperatures during the reaction to optimize yield.
The molecular formula of 5-Iodo-2'-deoxyuridine triphosphate is . The structure consists of:
The presence of iodine enhances the compound's stability and its interaction with enzymes involved in nucleic acid synthesis. The molecular weight is approximately 407.14 g/mol .
5-Iodo-2'-deoxyuridine triphosphate participates in various chemical reactions, primarily involving:
These reactions are crucial for understanding its role in cellular processes and therapeutic applications.
The mechanism by which 5-Iodo-2'-deoxyuridine triphosphate exerts its effects involves:
The physical and chemical properties of 5-Iodo-2'-deoxyuridine triphosphate include:
5-Iodo-2'-deoxyuridine triphosphate has several important scientific applications:
5-Iodo-2'-deoxyuridine triphosphate (5-Iodo-dUTP) is a synthetic thymidine analog with systematic substitution at the pyrimidine ring’s fifth position. Its molecular formula is C~9~H~14~IN~2~O~14~P~3~, corresponding to a molecular weight of 594.04 g/mol for the free acid form [2] [5]. The compound consists of a 2'-deoxyribose sugar linked to a modified uracil base (5-iodouracil) and a triphosphate group at the 5'-position. The iodine atom at C5 creates a van der Waals radius of 1.98 Å, substantially larger than hydrogen (1.20 Å) or methyl groups (2.00 Å), which critically influences steric interactions in enzymatic binding pockets [3].
Stereochemically, the deoxyribose adopts a β-D-ribo configuration, with the iodouracil base in the anti-conformation relative to the sugar. This spatial arrangement permits optimal base-pairing with adenine during DNA synthesis, mimicking thymidine’s natural pairing behavior. However, the C5-iodine introduces electronic perturbations, reducing the base’s electron density and altering its hydrophobicity. These features enhance 5-Iodo-dUTP’s recognition by thymidine kinase, where it exhibits 100-fold greater affinity than unmodified deoxyuridine triphosphate (dUTP) due to favorable hydrophobic contacts in the enzyme’s active site [3] [7].
Table 1: Atomic Composition and Stereochemical Parameters of 5-Iodo-dUTP
Feature | Specification | Biochemical Implication |
---|---|---|
Molecular Formula | C~9~H~14~IN~2~O~14~P~3~ | Distinct mass profile for MS detection |
Molecular Weight | 594.04 g/mol (free acid) | Higher than dTTP (480.11 g/mol) |
Glycosidic Bond Angle | Anti-conformation (∼120°) | Mimics natural nucleoside geometry |
Sugar Puckering | C2'-endo conformation | Compatible with B-DNA helix |
Van der Waals Radius (I) | 1.98 Å | Steric mimic of thymidine’s methyl group |
5-Iodo-dUTP is highly soluble in aqueous buffers (≥10 mM in water) and exhibits a colorless to pale yellow appearance [2]. Its stability is pH- and temperature-dependent:
Spectroscopically, 5-Iodo-dUTP exhibits a UV absorption maximum (λ~max~) at 287 nm in Tris-HCl buffer (pH 7.5), with a molar extinction coefficient (ε) of 7.7–8.3 L·mmol⁻¹·cm⁻¹ [2] [5]. This red-shifted λ~max~ compared to dTTP (260–270 nm) arises from iodine’s heavy-atom effect, which enhances spin-orbit coupling and extends π→π* transition delocalization. The chromophore enables precise quantification via spectrophotometry, distinguishing it from unmodified nucleotides.
Table 2: Stability and Spectroscopic Profile of 5-Iodo-dUTP
Parameter | Condition | Value |
---|---|---|
Solubility | Aqueous buffer (pH 7.5) | ≥10 mM |
Storage Stability | –20°C, protected from light | 12 months |
Degradation Rate (pH 6) | 25°C, without Mg²⁺ | t~1/2~ < 2 hours |
UV λ~max~ | Tris-HCl, pH 7.5 | 287 nm |
Molar Extinction (ε) | 287 nm | 8,300 L·mol⁻¹·cm⁻¹ |
Fluorescence Quenching | N/A (non-fluorescent) | N/A |
Structurally, 5-Iodo-dUTP bridges properties of deoxythymidine triphosphate (dTTP) and deoxyuridine triphosphate (dUTP):
Table 3: Functional Comparison of 5-Iodo-dUTP with Native Nucleotides
Property | 5-Iodo-dUTP | dTTP | dUTP |
---|---|---|---|
Base Pairing Specificity | Adenine | Adenine | Adenine |
Incorporation Rate (Pol I) | 60–75% of dTTP | 100% (reference) | 80–90% |
Feedback Inhibition (TK) | IC~50~ = 0.1 μM | IC~50~ = 6 μM | Not inhibitory |
UV λ~max~ | 287 nm | 260–270 nm | 260–270 nm |
Radiolabeling Sensitivity | High (125I) | Medium (³H) | Low |
Thermostability (DNA duplex) | ΔT~m~ = +2–4°C vs. dTTP | Reference | ΔT~m~ = –1°C vs. dTTP |
The iodine atom slightly destabilizes DNA duplexes (ΔT~m~ ≈ –1°C relative to dTTP) but enhances cross-linking efficiency in photoactivation studies. Unlike dUTP, which induces DNA repair responses via uracil-DNA glycosylase, 5-iodouracil residues exhibit partial resistance to excision, prolonging stability in genomic applications [4] [6].
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